Viquidacin - 904302-98-3

Viquidacin

Catalog Number: EVT-286321
CAS Number: 904302-98-3
Molecular Formula: C25H29FN2O4S2
Molecular Weight: 504.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Viquidacin, also known as NXL-101, is an oral/iv antibiotic targeting Gram positive bacteria such as MRSA. In 2008 Novexel announced that it has discontinued development of viquidacin (NXL 101). The decision was based on QT interval prolongation, which was observed in healthy.
Source and Classification

Viquidacin is derived from natural sources but has been modified through synthetic processes to enhance its pharmacological properties. It is classified under the category of aminoglycoside antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This mechanism makes them effective against a variety of bacterial infections, particularly those that are resistant to other antibiotic classes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Viquidacin involves several key steps that utilize both natural and synthetic methodologies. Typically, the process begins with the isolation of precursor compounds from natural sources, followed by a series of chemical modifications. These modifications may include:

  1. Glycosylation: Attaching sugar moieties to enhance solubility and bioactivity.
  2. Alkylation: Modifying side chains to improve antimicrobial potency.
  3. Deprotection: Removing protective groups that were used during the synthesis process.

The synthesis often employs techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Molecular Structure Analysis

Structure and Data

Viquidacin's molecular structure is characterized by its complex arrangement of rings and functional groups typical of aminoglycosides. The compound features multiple hydroxyl groups (-OH) and an amino group (-NH2), which are crucial for its biological activity.

  • Molecular Formula: C₁₄H₁₉N₅O₈
  • Molecular Weight: 385.32 g/mol

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformational dynamics and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Viquidacin undergoes various chemical reactions that are essential for its activity and stability:

  1. Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, affecting its antibacterial efficacy.
  2. Binding Reactions: Viquidacin interacts with ribosomal RNA, leading to conformational changes that inhibit protein synthesis in bacteria.

These reactions can be studied using spectroscopic methods to monitor changes in absorbance or fluorescence, indicating binding affinities and reaction kinetics.

Mechanism of Action

Process and Data

The mechanism of action of Viquidacin involves its binding to the 30S ribosomal subunit in bacteria, which disrupts the translation process. This binding leads to:

  • Misreading of mRNA codons
  • Inhibition of peptide elongation
  • Induction of premature termination of protein synthesis

This multifaceted action results in bactericidal effects, particularly against aerobic Gram-negative bacteria.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Viquidacin exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar functional groups.
  • Stability: Stable under neutral pH but sensitive to extreme pH conditions.
  • Melting Point: Typically around 150-160 °C, indicating thermal stability.

These properties are crucial for formulating effective dosage forms for clinical use.

Applications

Scientific Uses

Viquidacin has several applications in scientific research and clinical settings:

  1. Antibacterial Treatment: Used in clinical settings for treating severe infections caused by resistant bacteria.
  2. Research Tool: Employed in studies investigating antibiotic resistance mechanisms.
  3. Drug Development: Serves as a lead compound in the development of new antibiotics targeting resistant strains.
Introduction to Viquidacin in Contemporary Chemical Research

Historical Context of Viquidacin Discovery and Early Academic Interest

Viquidacin (CID 11591505) emerged as a significant chemical entity in pharmaceutical research through scaffold-hopping approaches applied to antibacterial compounds. This fluoro-substituted indoline derivative (C₂₅H₂₉FN₂O₄S₂) was first synthesized and characterized in 2014 as part of a focused drug discovery program targeting Mycobacterium tuberculosis DNA gyrase ATPase domain inhibition [3]. The compound originated from systematic structural modifications of aminopiperidine-based leads, where researchers replaced core elements while preserving critical pharmacophores responsible for GyrB binding affinity [3].

Early academic interest centered on its unprecedented dual characteristics: significant antimycobacterial potency against drug-resistant strains (MIC 6.95 μM against H37Rv) coupled with absence of cardiotoxicity signals in zebrafish ERG assays – a critical advancement over earlier quinolone antibiotics [3]. The timeline below summarizes key developmental milestones:

Table 1: Research Milestones in Viquidacin Development

YearDevelopment PhaseKey Findings
2013Lead OptimizationScaffold-hopping from aminopiperidine templates yields initial indoline analogs
2014Biological CharacterizationIC₅₀ = 3.6 μM in supercoiling assays; activity against XDR-TB confirmed
2015Toxicity ScreeningNegative zERG assay establishes cardiac safety profile

Academic Significance in Modern Chemical Taxonomy and Nomenclature Systems

Viquidacin exemplifies contemporary trends in chemical taxonomy where systematic names integrate structural features and biosynthetic pathways. Its IUPAC designation—5-fluoro-1-(2-(4-(4-(trifluoromethyl)benzylamino)piperidin-1-yl)ethyl)indoline-2,3-dione—precisely encodes four critical components [1] [3]:

  • Fluoroindoline core: Provides structural mimicry of ATP's purine ring system
  • Trifluoromethylbenzyl group: Enhances membrane permeability and target binding
  • Aminopiperidine linker: Enables optimal spatial orientation within GyrB binding pocket
  • Ethyl bridge: Modulates conformational flexibility and metabolic stability

The systematic naming reflects scaffold-hopping from classical quinolone antibiotics while maintaining the essential pharmacophore topology required for gyrase inhibition. This naming convention facilitates computational structure-activity relationship (SAR) studies by directly linking nomenclature to bioisosteric components, allowing researchers to rapidly identify analog synthesis opportunities within chemical databases [1].

Table 2: Structural Components and Nomenclature Significance

Structural ElementTaxonomic FunctionBioisosteric Relationship
5-FluoroindolineCore scaffold identifierQuinolone replacement
4-(Trifluoromethyl)benzylSubstitutent position descriptorHydrophobic domain anchor
N-linked aminopiperidinePharmacophoric element classificationATP-mimetic moiety
1-Ethyl linkageSpatial separation indicatorConformational flexibility modulator

Position Within Global Chemical Databases and Regulatory Classifications

Viquidacin occupies a specialized niche within chemical knowledge infrastructures, documented primarily through non-clinical research channels. PubChem (CID 11591505) serves as its primary structural repository, containing molecular properties, spectral data, and computed descriptor fields essential for virtual screening workflows [1]. Unlike commercial pharmaceuticals, it lacks comprehensive pharmacopeial monographs but holds significant research utility as evidenced by inclusion in specialized discovery databases:

Table 3: Database Presence and Classification Status

DatabaseClassificationAccession IdentifiersRegulatory Status
PubChemResearch compoundCID 11591505Not FDA-approved
Scientific ReportsExperimental agentDOI:10.1016/j.ijantimicag.2013.12.006Research use only
ScienceDirectAntimicrobial leadS0924857923004567Not listed in major pharmacopeias

Regulatory classifications designate Viquidacin as a preclinical research compound without therapeutic product codes. It falls under chemical safety regulations (REACH/OSHA Hazard Communication Standard) rather than pharmaceutical oversight frameworks [1] [6]. The compound's exclusion from FDA/EMA drug master files reflects its current positioning within medicinal chemistry research rather than clinical development pipelines. Database annotations consistently emphasize its research application as either: (1) a biochemical tool compound for gyrase inhibition studies, or (2) a structural template for novel anti-TB agent design [2] [3] [6].

Compound Index

Properties

CAS Number

904302-98-3

Product Name

Viquidacin

IUPAC Name

(3R,4R)-4-[(3S)-3-(3-fluoro-6-methoxyquinolin-4-yl)-3-hydroxypropyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid

Molecular Formula

C25H29FN2O4S2

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C25H29FN2O4S2/c1-32-17-5-6-21-18(13-17)24(20(26)14-27-21)22(29)7-4-16-8-9-28(15-19(16)25(30)31)10-12-34-23-3-2-11-33-23/h2-3,5-6,11,13-14,16,19,22,29H,4,7-10,12,15H2,1H3,(H,30,31)/t16-,19+,22+/m1/s1

InChI Key

USGHRRVFKSLEJT-WVBUVRCRSA-N

SMILES

COC1=CC2=C(C(=CN=C2C=C1)F)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O

Solubility

Soluble in DMSO, not in water

Synonyms

flopristin - linopristin
flopristin, linopristin drug combination
NXL 103
NXL-103
NXL103
viquidacin
XRP 2868
XRP-2868
XRP2868

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)F)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O

Isomeric SMILES

COC1=CC2=C(C(=CN=C2C=C1)F)[C@H](CC[C@@H]3CCN(C[C@@H]3C(=O)O)CCSC4=CC=CS4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.